molecular formula C23H18FN3O3S2 B2777942 N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d]thiazole-2-carboxamide CAS No. 1209785-27-2

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2777942
CAS No.: 1209785-27-2
M. Wt: 467.53
InChI Key: XUKWYHNJHXHQRQ-UHFFFAOYSA-N
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Description

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C23H18FN3O3S2 and its molecular weight is 467.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Bioactivity

  • Research has explored the synthesis of fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole, highlighting their potential in antimicrobial, antiinflammatory, anticonvulsant, and anthelmintic activities (S. Patel et al., 2009).

Antimicrobial and Anticancer Activities

  • Sulfonamide derivatives have been synthesized for screening their cytotoxic activity against breast and colon cancer cell lines, with some showing potent efficacy comparable to reference drugs (M. Ghorab et al., 2015).
  • Novel sulfonamido benzothiazole compounds have been synthesized and screened for anti-microbial activity, underscoring the therapeutic potential of fluorobenzenes and 2-substituted benzothiazoles (V. Jagtap et al., 2010).

Metabolic Pathway Studies

  • The disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, were examined in humans to understand its metabolic pathways, revealing principal routes of metabolism and metabolite profiles (C. Renzulli et al., 2011).

Development of Pharmaceutical Compounds

  • A variety of sulfonamide derivatives have been prepared and evaluated for their potential as antipsychotic agents, providing insights into the design of novel therapeutic molecules (M. H. Norman et al., 1996).

Properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O3S2/c24-16-8-11-18(12-9-16)32(29,30)27-13-3-4-15-7-10-17(14-20(15)27)25-22(28)23-26-19-5-1-2-6-21(19)31-23/h1-2,5-12,14H,3-4,13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUKWYHNJHXHQRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=NC4=CC=CC=C4S3)N(C1)S(=O)(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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